1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Regioselective Synthesis Isomeric Purity Agrochemical Intermediate

Low isomeric purity in pyrazol-5-ol intermediates drastically reduces downstream herbicide yields-sub-optimal isomer ratios can drop pyroxasulfone precursor yields from >90% to below 35%. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) resolves this bottleneck with a highly controlled 96:4 isomeric ratio. • Enables 92.6% downstream precursor yield in pyroxasulfone synthesis. • Supplied at ≥98% purity (HPLC), minimizing side-reaction impurities. • Available as a certified reference standard (Pyroxasulfone Impurity 1) for analytical QC. • Bulk packaging up to 25 kg drum; research quantities in stock for immediate dispatch.

Molecular Formula C5H5F3N2O
Molecular Weight 166.1 g/mol
CAS No. 122431-37-2
Cat. No. B047012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
CAS122431-37-2
Molecular FormulaC5H5F3N2O
Molecular Weight166.1 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N1)C(F)(F)F
InChIInChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3
InChIKeyWQRHIGNAKDJJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Fluorinated Pyrazole Intermediate


1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2), also known as 5-MTP, is a fluorinated heterocyclic compound with the molecular formula C5H5F3N2O and a molecular weight of 166.10 g/mol [1]. It is characterized by a pyrazole core bearing a methyl group at the N1 position, a hydroxyl group at the C5 position, and a trifluoromethyl group at the C3 position, which enhances its lipophilicity (computed XLogP3 of 0.8) [1]. The compound exists as a light yellow crystalline powder or needles with a melting point of 177-179°C and is a known hydrogen bond donor . Its primary utility lies as a key intermediate in the synthesis of the pre-emergence herbicide pyroxasulfone [2] and as a versatile fragment scaffold in pharmaceutical research .

Key intermediate for herbicide pyroxasulfone synthesis
Privileged fluorinated fragment for drug discovery
Supplied as impurity reference standard for QC

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: No Generic Substitute


Generic substitution of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with other pyrazoles or even its structural isomer is not feasible due to its unique isomeric purity requirements, which are critical for downstream synthesis efficiency and final product quality. The compound is typically produced with a high selectivity (e.g., 96:4) for the desired 3-(trifluoromethyl)-5-ol isomer over the undesired 5-(trifluoromethyl)-3-ol isomer [1]. Substituting with a lower-purity or alternative isomer would introduce impurities that are difficult to separate and can drastically reduce the yield of the final active ingredient, such as the herbicide pyroxasulfone, where yields can drop from over 90% to below 35% depending on intermediate quality and subsequent reaction conditions [2]. Furthermore, the specific substitution pattern of the trifluoromethyl and hydroxyl groups dictates its reactivity and physicochemical properties, including its hydrogen-bonding capability and lipophilicity, which are essential for its role as a validated fragment scaffold in drug discovery and cannot be replicated by other analogs [3].

Attribute
Target Compound
Generic Substitute Risk
Isomeric Purity
High regioselectivity
Isomer mixtures may cause yield collapse and purification burden
Process Yield
Enables high downstream yield profiles
Alternative intermediates may lead to significantly lower yields
Physicochemical Profile
Fluorine-driven lipophilicity and hydrogen bonding
Non-fluorinated or differently substituted analogs cannot replicate scaffold properties

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Differentiation Evidence


Regioselective Isomer Purity

The compound is distinguished by a patented synthesis method that achieves a high isomeric selectivity of 96:4 for the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol over its isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol [1]. The process, which involves condensing an ethyl trifluoroacetoacetate derivative with methyl hydrazine in an acidic medium, yields the target compound with 86.5% yield and a 96% isomeric purity as determined by NMR [1].

Isomer Selectivity
Head-to-head
96:4 target isomer : undesired isomer
Supports isomeric purity verification
Patent-reported NMR analysis; requires in-house QC confirmation
Regioselective Synthesis Isomeric Purity Agrochemical Intermediate

Enhanced Pyroxasulfone Process Yield

When employed as an intermediate in the synthesis of the herbicide pyroxasulfone, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol enables a highly efficient process, achieving a yield of 92.6% and a purity of 99.4% for the key intermediate 'A' [1]. This stands in stark contrast to a prior art process for pyroxasulfone synthesis, which suffered from a low yield of approximately 30-35% due to incomplete oxidation and impurity generation [2].

Process Yield
Cross-study
92.6% target-based process yield vs 30–35% prior art yield
Reported process yield advantage
Model reaction with paraformaldehyde/piperidine; scale-up context may vary
Herbicide Synthesis Process Chemistry Reaction Yield

Lipophilicity and pKa Differentiation

The compound possesses a computed lipophilicity (XLogP3) of 0.8 and a predicted acid dissociation constant (pKa) of 8.08±0.28, distinguishing it from non-fluorinated or differently substituted pyrazole analogs [1]. For example, the non-fluorinated analog 1-methyl-1H-pyrazol-5-ol has a computed XLogP3 of 0.2, demonstrating that the trifluoromethyl group in the target compound significantly increases lipophilicity by 0.6 log units [2].

Lipophilicity
Cross-study
XLogP3 0.8 target compound vs 0.2 non-fluorinated analog
Quantifies lipophilicity differentiation for fragment selection
Computed values; experimental logP may vary
Physicochemical Properties Drug-likeness Fragment-based Drug Discovery

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Validated Applications


Industrial Pyroxasulfone Production

Procurement of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is essential for the cost-effective manufacturing of the herbicide pyroxasulfone. As demonstrated, its use as an intermediate enables a downstream yield of 92.6% for a key precursor, a significant improvement over prior art processes with yields as low as 30-35% [7]. This high efficiency, coupled with its high isomeric purity (96:4) [5], minimizes waste and reduces the overall production cost for agrochemical companies.

Fragment-Based Drug Discovery

This compound serves as a privileged fragment scaffold in FBDD campaigns . Its validated physicochemical profile, including a computed XLogP3 of 0.8 and a defined crystal structure [7], provides a rational basis for its selection over other pyrazole fragments. The trifluoromethyl group confers enhanced lipophilicity compared to non-fluorinated analogs (XLogP3 0.8 vs. 0.2) [5], which can be exploited to improve the drug-likeness of lead compounds, making it a preferred building block for medicinal chemists targeting specific ADMET profiles.

Reference Standard for Impurity Profiling

Due to its well-defined isomeric relationship and critical role as an intermediate, this compound is supplied and procured as a certified reference standard (e.g., Pyroxasulfone Impurity 1) . Its high purity and fully characterized nature, including a published crystal structure [7], make it indispensable for analytical quality control (QC) and regulatory compliance. Laboratories rely on it to identify and quantify impurities in active pharmaceutical ingredients (APIs) and agrochemical formulations, ensuring batch-to-batch consistency and safety.

Trifluoromethylated Heterocycle Synthesis

The compound's reactivity, driven by its nucleophilic hydroxyl group and the electron-withdrawing trifluoromethyl group, makes it a versatile building block for synthesizing a broader array of fluorinated heterocycles . The high selectivity of its own synthesis (96:4) ensures a consistent starting material for developing new molecules with potential applications in pharmaceuticals and advanced materials, where the presence of the trifluoromethyl group is crucial for modulating biological activity and material properties.

Application
Selection Property
Validation Focus
Pyroxasulfone intermediate production
Isomeric purity and process yield profile
Downstream impurity control and cost-efficiency verification
Fragment-based drug discovery
Fluorinated scaffold lipophilicity
ADMET profile optimization and target binding assessment
Impurity reference standard procurement
Certified isomeric identity and purity
QC method validation and batch consistency monitoring
Fluorinated heterocycle synthesis
Regioselective reactivity and scaffold versatility
Synthesis reproducibility and downstream derivatization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.